molecular formula C15H12N2O2S2 B580571 2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide

2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide

Cat. No.: B580571
M. Wt: 316.4 g/mol
InChI Key: ZZKGJVRSUVIYIJ-UHFFFAOYSA-N
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Description

PMID25991433-Compound-N3: is a patented chemical compound known for its potential therapeutic applications, particularly as an inhibitor of certain kinases involved in cellular signaling pathways . This compound has garnered attention due to its unique chemical structure and promising biological activities.

Preparation Methods

The synthetic routes for PMID25991433-Compound-N3 involve multiple steps, including the use of specific reagents and catalysts under controlled conditionsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

PMID25991433-Compound-N3: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed .

Scientific Research Applications

PMID25991433-Compound-N3: has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential to treat various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID25991433-Compound-N3 involves its interaction with specific molecular targets, such as kinases involved in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis. The molecular pathways affected by this compound are critical for maintaining cellular homeostasis and responding to external stimuli .

Comparison with Similar Compounds

PMID25991433-Compound-N3: can be compared with other similar compounds, such as:

  • PMID25991433-Compound-L1
  • PMID25991433-Compound-L2
  • PMID25991433-Compound-O3

These compounds share structural similarities but differ in their specific functional groups and biological activitiesPMID25991433-Compound-N3 is unique due to its specific inhibitory profile and potential therapeutic applications .

Properties

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[2-(1-benzothiophen-3-yl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C15H12N2O2S2/c16-14(19)11-5-6-20-15(11)17-13(18)7-9-8-21-12-4-2-1-3-10(9)12/h1-6,8H,7H2,(H2,16,19)(H,17,18)

InChI Key

ZZKGJVRSUVIYIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=C(C=CS3)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=C(C=CS3)C(=O)N

Synonyms

2-(2-(benzo[b]thiophen-3-yl)acetaMido)thiophene-3-carboxaMide

Origin of Product

United States

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